4-Hydroxy-2,6,6-trimethyl-1-cyclohexene
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Overview
Description
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene is a naturally occurring compound with the molecular formula C10H16O2 It is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene can be achieved through several methods. One common approach involves the oxidation of 2,6,6-trimethyl-1-cyclohexene using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid over-oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2) and amines (NH3, RNH2)
Major Products Formed
Oxidation: Formation of this compound-1-carboxaldehyde.
Reduction: Formation of 4-hydroxy-2,6,6-trimethyl-1-cyclohexanol.
Substitution: Formation of 4-chloro-2,6,6-trimethyl-1-cyclohexene
Scientific Research Applications
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential role in biological pathways and as a signaling molecule.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-ene-1-carboxaldehyde
- 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a hydroxyl group and three methyl groups on the cyclohexene ring.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4R)-4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
VLNNCUQICIFEOF-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C(=O)O |
Origin of Product |
United States |
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